OMF 59

描述

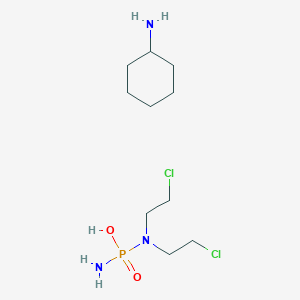

Phosphoramide mustard is an alkylating agent and active metabolite of cyclophosphamide. It is formed from cyclophosphamide via the ring-opened tautomer of the cytochrome P450 (CYP) isoform-formed intermediate 4-hydroxycyclophosphamide. Phosphoramide mustard induces DNA crosslinking, alkylates guanine in DNA, and increases the production of covalent DNA-protein conjugates in, and is cytotoxic to, HT-1080 human fibrosarcoma cells in a concentration-dependent manner. It is toxic to adult mice and teratogenic to embryos when administered to pregnant dams at a dose of 154 mg/kg on day 11 of gestation.

Phosphamide Mustard is a cytotoxic metabolite of Cyclophosphamide.

科学研究应用

抗癌特性

OMF 59 由于其烷化特性而表现出强大的抗癌作用。它是一种前药,需要由肝微粒体酶激活。一旦被激活,它就会形成活性代谢物,使 DNA 链交联,从而导致细胞死亡。 研究人员已经探索了它在各种癌症中的应用,包括淋巴瘤、白血病和实体瘤 .

风湿性疾病

This compound 已被研究用于治疗风湿性疾病(如类风湿性关节炎 (RA) 和系统性红斑狼疮 (SLE))的免疫抑制效果。 通过抑制免疫反应,它有助于控制炎症和自身免疫过程 .

免疫调节

除了其细胞毒性作用外,this compound 还可以调节免疫系统。 它可以选择性地抑制 T 细胞反应,使其成为自身免疫性疾病和器官移植的潜在候选药物 .

化疗方案

This compound 通常是联合化疗方案的一部分。它与其他药物协同作用,增强其疗效,同时最大限度地减少副作用。 例如,它在癌症治疗中补充环磷酰胺 (CP) .

造血干细胞移植 (HSCT)

在 HSCT 中,this compound 用于移植前的预处理方案。 它有助于抑制受体的免疫系统,防止排斥,并允许供体干细胞植入 .

实验疗法

研究人员继续探索新的应用。 This compound 的独特作用机制使其成为靶向疗法的候选药物,尤其是在与个性化医疗方法结合使用时 .

生物活性

Phosphorodiamidic acid, N,N-bis(2-chloroethyl)-, combined with cyclohexanamine (CAS 1566-15-0), is a compound of significant interest due to its biological activity and potential applications in medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features two chloroethyl groups attached to a phosphorodiamidic acid backbone, forming a cyclohexylamine salt. This structure enhances its solubility in organic solvents, which is crucial for its application in various chemical reactions and biological studies. The presence of chloroethyl groups allows for nucleophilic substitution reactions, making it a versatile reagent in synthetic organic chemistry.

The biological activity of this compound primarily arises from its ability to alkylate nucleophilic sites in DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic atoms such as nitrogen and oxygen, leading to:

- Cross-linking : This disrupts normal DNA replication and transcription processes.

- Strand breaks : These can trigger cellular apoptosis or necrosis, particularly in rapidly dividing cells, which is a mechanism exploited in chemotherapy.

Antitumor Activity

Research has demonstrated that compounds related to N,N-bis(2-chloroethyl) phosphorodiamidic acid exhibit notable antitumor properties. Studies indicate that these compounds can induce cell death in various cancer cell lines through their alkylating action:

- In vitro studies have shown that the compound effectively inhibits the proliferation of several cancer cell types by inducing apoptosis.

- In vivo studies have reported significant tumor reduction in animal models treated with phosphorodiamidic derivatives.

Toxicological Profile

While the compound exhibits promising anticancer activity, it is essential to consider its toxicological effects:

- Mutagenicity : Some studies indicate that derivatives can be weakly mutagenic in bacterial assays (e.g., Salmonella typhimurium), suggesting potential genetic risks associated with exposure.

- Carcinogenicity : Limited evidence points to carcinogenic potential based on animal studies; however, more comprehensive studies are necessary to evaluate long-term effects.

Pharmacokinetics

Pharmacokinetic studies reveal that compounds similar to N,N-bis(2-chloroethyl) phosphorodiamidic acid have varied absorption rates and metabolic pathways:

- Half-life : The mean half-life of related alkylating agents has been documented around 8.88 hours, indicating sustained activity post-administration.

- Distribution : These compounds tend to distribute widely within tissues, particularly accumulating in liver and kidney.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N,N-Bis(2-chloroethyl) phosphorodiamidic acid | Structure | Antitumor | Alkylating agent |

| Cyclophosphamide | Structure | Antineoplastic | Prodrug; requires metabolic activation |

| Tris(2-chloroethyl)amine | Structure | Antitumor | Similar mechanism; broader spectrum |

Case Studies

- Study on Tumor Cell Lines : A study involving various human cancer cell lines showed that treatment with N,N-bis(2-chloroethyl) phosphorodiamidic acid resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use.

- Animal Model Research : In a murine model of cancer, administration of the compound led to significant tumor regression compared to control groups receiving placebo treatments.

- Toxicity Assessment : Long-term toxicity studies highlighted the need for careful dosing regimens due to observed mutagenic effects at high concentrations.

属性

IUPAC Name |

amino-[bis(2-chloroethyl)amino]phosphinic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C4H11Cl2N2O2P/c7-6-4-2-1-3-5-6;5-1-3-8(4-2-6)11(7,9)10/h6H,1-5,7H2;1-4H2,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGTIPRUDEMNRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(CCl)N(CCCl)P(=O)(N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N3O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935481 | |

| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1566-15-0, 5776-49-8 | |

| Record name | AI 3-51834 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001566150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoramide mustard cyclohexamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005776498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OMF 59 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Bis(2-chloroethyl)phosphorodiamidic acid--cyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXANAMINE N,N-BIS(2-CHLOROETHYL)PHOSPHORODIAMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZG9FPH7YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action of NSC-69945 and its relation to cyclophosphamide?

A1: NSC-69945 is believed to be the active metabolite of cyclophosphamide. [] Research suggests that cyclophosphamide itself is not directly active but requires metabolic conversion to exert its antitumor effects. [] This conversion process likely involves the formation of aldophosphamide, which then undergoes beta-elimination of acrolein to form NSC-69945. [] While the exact mechanism of action of NSC-69945 is not fully elucidated in the provided abstracts, it's characterized as an alkylating agent. Alkylating agents typically work by forming covalent bonds with DNA, interfering with DNA replication and transcription, ultimately leading to cell death.

Q2: How does the structure of NSC-69945 compare to cyclophosphamide and what is the significance of these structural differences?

A2: While both compounds share the core phosphoramide mustard group, NSC-69945 lacks the cyclic oxazaphosphorine ring present in cyclophosphamide. [, ] This difference is crucial because the ring in cyclophosphamide is thought to act as a "latency" factor. [] This means the ring must be opened through metabolic processes to release the active phosphoramide mustard moiety. In contrast, NSC-69945, without the ring, is thought to be directly active. This has implications for the pharmacokinetics and potentially the toxicity profile of each compound.

Q3: Have researchers explored modifying the structure of NSC-69945, and if so, what were the aims and findings of these modifications?

A3: Yes, researchers have explored linking the phosphoramide mustard group of NSC-69945 to amino acids and peptides, creating structures resembling cyclophosphamide but with added possibilities for modification. [] These manipulations aimed to investigate the potential of combining the "latency" concept of cyclophosphamide with the "carrier" concept utilized in peptide drug delivery. Results indicated that these structural changes could influence antitumor activity, toxicity, and antitumor spectrum. [] This suggests that even minor structural alterations can significantly impact the pharmacokinetics and potentially the activation pathway of these compounds.

Q4: What analytical techniques have been used to study the stability of NSC-69945?

A4: Nuclear magnetic resonance (NMR) spectroscopy has been employed to investigate the stability of NSC-69945 in aqueous solutions. [, ] This technique allows researchers to monitor the compound's behavior in solution over time, providing valuable insights into its stability and potential degradation pathways. While specific details of these studies are not provided in the abstracts, NMR analysis is crucial for understanding how NSC-69945 behaves under different conditions, which can inform formulation development and storage strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。